Atglistatin

Overview

Description

Atglistatin is a small-molecule inhibitor specifically targeting adipose triglyceride lipase (ATGL). ATGL is a crucial enzyme involved in the mobilization of fatty acids from cellular triglyceride stores. By inhibiting ATGL, this compound reduces fatty acid mobilization, making it a valuable tool in studying lipid metabolism and potential therapeutic applications for metabolic disorders .

Mechanism of Action

Target of Action

Atglistatin is a pharmacological inhibitor that predominantly targets Adipose Triglyceride Lipase (ATGL) . ATGL is a key enzyme responsible for lipolysis, a process that breaks down triglycerides into diacylglycerols and free fatty acids . This enzyme plays a central role in the mobilization of fatty acids in mammals .

Mode of Action

This compound interacts with ATGL and inhibits its function . It modulates the lipolytic response to β-adrenergic signaling in adipocytes, resulting in a reduced secretion of specific fatty acids that are responsible for cardiomyocyte apoptosis . The interactions with Ser47 and Asp166 are speculated to have caused this compound to inhibit ATGL .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces fatty acid mobilization, leading to a decrease in lipid-sourced energy production . This reduction cannot be compensated by activation of Hormone-Sensitive Lipase (HSL), autophagy, or utilization of other nutrients . This compound also impacts the insulin signaling pathway .

Pharmacokinetics

It’s known that this compound is administered orally .

Result of Action

This compound’s action leads to several molecular and cellular effects. It causes severe fat deposition, reduced oxygen consumption, and decreased fatty acid β-oxidation . It also leads to increased oxidative stress and inflammation . Furthermore, this compound treatment elevates total and phosphorylation protein expressions of HSL . The free fatty acids and lipase activities in organs are still systemically reduced in the this compound-treated subjects .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study involving fish, the this compound-treated fish exhibited severe fat deposition and other changes when fed a diet containing this compound for 5 weeks . .

Biochemical Analysis

Biochemical Properties

Atglistatin functions as a potent and selective inhibitor of adipose triglyceride lipase. By inhibiting adipose triglyceride lipase, this compound effectively reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition has been shown to impact several biochemical pathways and interactions with other biomolecules. For instance, this compound-treated organisms exhibit elevated levels of hormone-sensitive lipase, another enzyme involved in lipid metabolism. Additionally, this compound influences the activity of autophagy-related proteins, such as microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In adipocytes, the inhibition of adipose triglyceride lipase by this compound leads to the accumulation of triglycerides, resulting in increased lipid droplet formation. This accumulation can cause oxidative stress and inflammation in cells. Furthermore, this compound has been shown to affect cellular respiration by reducing oxygen consumption and fatty acid β-oxidation. In endothelial cells, this compound impairs endothelial barrier function and exacerbates postprandial endothelial dysfunction when combined with lipid overload .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of adipose triglyceride lipase, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. This inhibition leads to a decrease in the production of free fatty acids and glycerol. This compound also influences the expression and phosphorylation of hormone-sensitive lipase, which compensates for the reduced activity of adipose triglyceride lipase. Additionally, this compound affects the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, thereby impacting the degradation of cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term exposure to this compound results in the accumulation of triglycerides and reduced fatty acid β-oxidation. Over longer periods, this compound-treated organisms exhibit increased oxidative stress and inflammation. The stability of this compound in laboratory conditions has been shown to be relatively high, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of compensatory enzymes like hormone-sensitive lipase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits adipose triglyceride lipase without causing significant adverse effects. At higher doses, this compound can lead to severe fat accumulation, oxidative stress, and inflammation. In some cases, high doses of this compound have been associated with impaired cardiac function and increased cardiac hypertrophy in animal models . These findings highlight the importance of carefully titrating the dosage of this compound to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting adipose triglyceride lipase, this compound reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition affects the overall metabolic flux, as the reduced availability of free fatty acids impacts β-oxidation and energy production. Additionally, this compound influences the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound accumulates in lipid droplets, where it exerts its inhibitory effects on adipose triglyceride lipase. The distribution of this compound within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets, where it inhibits adipose triglyceride lipase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lipid droplets. The activity and function of this compound are closely linked to its localization within these organelles, as the inhibition of adipose triglyceride lipase occurs at the site of triglyceride storage and hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atglistatin involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Atglistatin primarily undergoes reactions typical of small organic molecules, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Atglistatin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study lipid metabolism and the role of ATGL in various biochemical pathways.

Biology: Helps in understanding the regulation of lipid storage and mobilization in cells.

Medicine: Investigated for potential therapeutic applications in treating metabolic disorders such as obesity, insulin resistance, and heart disease.

Industry: Utilized in the development of new drugs targeting lipid metabolism

Comparison with Similar Compounds

Phillyrin: Another inhibitor of adipose triglyceride lipase, showing similar inhibitory effects on ATGL.

NG-497: A small-molecule inhibitor targeting human ATGL, with selective inhibition properties

Uniqueness of Atglistatin: this compound is unique in its high selectivity for ATGL and its ability to reduce fatty acid mobilization both in vitro and in vivo. This selectivity makes it a valuable tool for studying lipid metabolism and developing potential therapeutic applications .

Biological Activity

Atglistatin is a selective pharmacological inhibitor of adipose triglyceride lipase (ATGL), a key enzyme involved in lipid metabolism and energy homeostasis. This compound has gained attention for its potential therapeutic applications, particularly in metabolic disorders and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and implications for cardiac health.

This compound functions by competitively inhibiting ATGL, which is responsible for hydrolyzing triglycerides into free fatty acids (FAs) and glycerol. Inhibition of ATGL leads to decreased lipolysis in adipose tissue, resulting in altered fatty acid profiles and reduced systemic availability of FAs.

- Selectivity : Studies indicate that this compound exhibits high selectivity for ATGL, showing minimal inhibition of other lipases such as hormone-sensitive lipase (HSL) and pancreatic lipase . This selectivity is crucial for understanding its potential side effects and therapeutic applications.

Effects on Lipid Metabolism

This compound's impact on lipid metabolism has been extensively studied in various models:

- In vitro Studies : In murine 3T3-L1 adipocytes, this compound inhibited FA release by up to 98% at a concentration of 50 μM, while showing minimal effect on human adipocytes . This suggests species-specific differences in ATGL inhibition.

- Organ Culture Studies : In wild-type mice, this compound reduced the release of FAs and glycerol significantly under both basal and stimulated conditions (e.g., with forskolin) by up to 72% and 62%, respectively . These findings highlight its potent inhibitory effects on lipolysis.

Cardioprotective Effects

Recent research has explored the cardioprotective properties of this compound, particularly in models of catecholamine-induced cardiac stress:

- Isoproterenol-Induced Cardiac Damage : In a study involving male 129/Sv mice subjected to isoproterenol injections to induce cardiac damage, pre-treatment with this compound improved cardiac function as measured by echocardiography. Specifically, it enhanced global longitudinal strain and reduced myocardial fibrosis and apoptosis .

- Mechanistic Insights : The beneficial effects appear to be mediated through modulation of lipid profiles that affect cardiomyocyte apoptosis. By reducing the secretion of specific FAs linked to apoptosis during β-adrenergic stimulation, this compound may protect against myocardial injury .

Case Studies

- Study on Cardiac Remodeling : In a controlled experiment, mice treated with this compound showed significantly less cardiac fibrosis compared to controls after isoproterenol exposure. Histological analysis revealed reduced galectin-3 expression, indicating decreased macrophage activation and inflammation .

- Echocardiographic Analysis : Twelve days post-isoproterenol treatment, echocardiographic assessments demonstrated that this compound-treated mice had improved diastolic parameters without significant changes in ejection fraction, suggesting a targeted protective effect rather than a general enhancement of cardiac output .

Data Summary

Properties

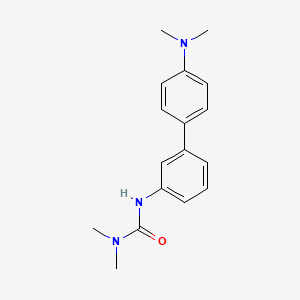

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOPBSAJHCUSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469924-27-3 | |

| Record name | 1469924-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.